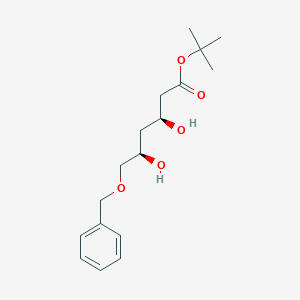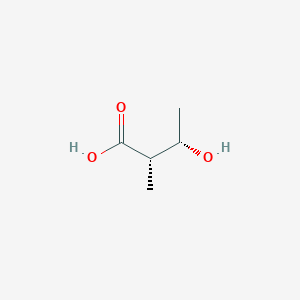
(2S,3S)-3-hydroxy-2-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-hydroxy-2-methylbutanoic acid, also known as HMB, is a naturally occurring compound that is produced in the human body during the metabolism of the amino acid leucine. HMB has gained attention in the scientific community due to its potential health benefits, particularly in the fields of sports nutrition and muscle health.
Applications De Recherche Scientifique
1. Analytical Chemistry in Alcoholic Beverages
(2S,3S)-3-hydroxy-2-methylbutanoic acid has been studied in the context of wine and other alcoholic beverages. Gracia-Moreno et al. (2015) developed a method for quantitative determination of this compound, among others, in wines and alcoholic beverages, noting its potential sensory effects due to its concentrations in these products (Gracia-Moreno, Lopez, & Ferreira, 2015).
2. Kinetics and Mechanism in Chemical Reactions
The kinetics and mechanism of the oxidation of 2-hydroxy-3-methylbutanoic acid, a related compound, by chromium(VI) in perchloric acid have been studied by Signorella et al. (1992). This research provides insights into the chemical behavior of similar compounds in oxidative environments (Signorella, García, & Sala, 1992).
3. Enantiomeric Separation and Quantification in Red Wine
Lytra et al. (2017) developed a method for quantifying and enantiomerically separating (2S,3S)-3-hydroxy-2-methylbutanoic acid and related compounds in red wine. This research highlights the importance of this compound's enantiomers in the aging process of wine (Lytra, Franc, Cameleyre, & Barbe, 2017).
4. Ion-Exchange Techniques in Synthesis
Powell et al. (1972) explored the use of ion-exclusion and ion-exchange techniques to synthesize 2,3-dihydroxy-2-methylbutanoic acid derivatives. This study provides a foundational understanding of synthesizing complex organic molecules including (2S,3S)-3-hydroxy-2-methylbutanoic acid (Powell, Kulprathipanja, Johnson, & Burkholder, 1972).
5. Chiroptical Properties and NMR Analysis
Korver and Gorkom (1974) reported on the chiroptical properties and conformational equilibria of 2-methyl substituted carboxylic acids, including (2S,3S)-3-hydroxy-2-methylbutanoic acid, utilizing NMR with optically active shift reagents. This research contributes to our understanding of the optical purity and behavior of such compounds (Korver & Gorkom, 1974).
Propriétés
Numéro CAS |
84567-98-6 |
|---|---|
Nom du produit |
(2S,3S)-3-hydroxy-2-methylbutanoic acid |
Formule moléculaire |
C5H10O3 |
Poids moléculaire |
118.13 g/mol |
Nom IUPAC |
(2S,3S)-3-hydroxy-2-methylbutanoic acid |
InChI |
InChI=1S/C5H10O3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t3-,4-/m0/s1 |
Clé InChI |
VEXDRERIMPLZLU-IMJSIDKUSA-N |
SMILES isomérique |
C[C@@H]([C@H](C)O)C(=O)O |
SMILES |
CC(C(C)O)C(=O)O |
SMILES canonique |
CC(C(C)O)C(=O)O |
Description physique |
Solid |
Synonymes |
[S-(R*,R*)]-3-Hydroxy-2-methylbutanoic Acid; 2S,3S-Nilic Acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



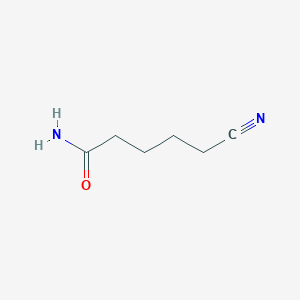
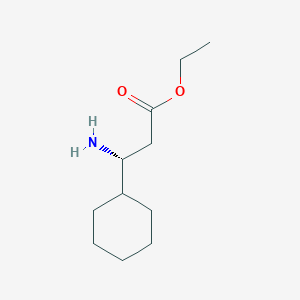
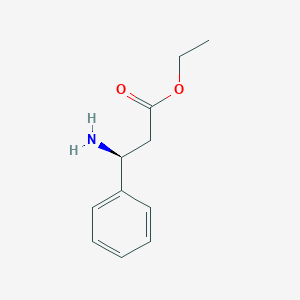
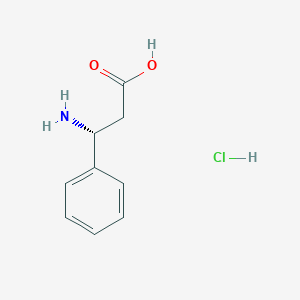
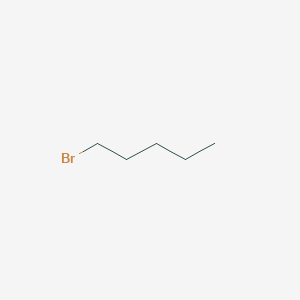
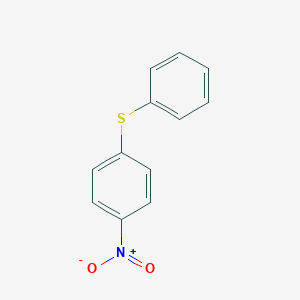
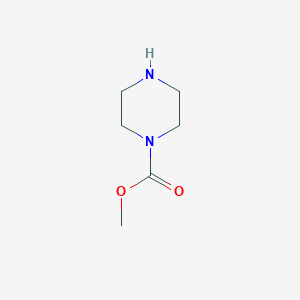
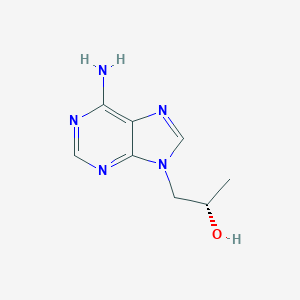
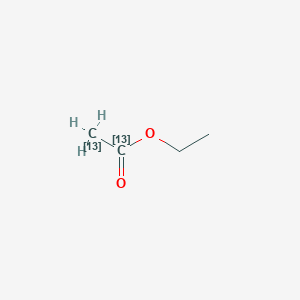

![trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium](/img/structure/B41406.png)

